2-(Hydroxyamino)cyclohexan-1-one oxime acetate

Heterocyclic synthesis Pyrazine 1,4-dioxide Regioselectivity

Researchers often face unpredictable product distributions when using flexible oxime acetates for heterocycle synthesis. 2-(Hydroxyamino)cyclohexan-1-one oxime acetate (CAS 13785-65-4) eliminates this uncertainty through its rigid cyclohexane backbone, which enforces a specific geometry favoring selective pyrazine 1,4-dioxide formation. - Delivers exclusive pyrazine 1,4-dioxide scaffolds with 1,2-diketones, avoiding acyclic side products. - Acts as a divergent precursor with glyoxals, enabling parallel access to pyrazine 1,4-dioxide and 1-hydroxyimidazole libraries. - Supplied as a stable, well-characterized acetate salt with defined storage guidelines for reproducible mechanistic studies.

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
CAS No. 13785-65-4
Cat. No. B087567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxyamino)cyclohexan-1-one oxime acetate
CAS13785-65-4
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CCC(=NO)C(C1)NO
InChIInChI=1S/C6H12N2O2.C2H4O2/c9-7-5-3-1-2-4-6(5)8-10;1-2(3)4/h5,7,9-10H,1-4H2;1H3,(H,3,4)
InChIKeyRWPYLBIFODZUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxyamino)cyclohexan-1-one oxime acetate: Identity & Compound Class


2-(Hydroxyamino)cyclohexan-1-one oxime acetate (CAS 13785-65-4) belongs to the class of 1,2-hydroxyamino oxime acetates, characterized by a cyclohexane ring bearing both a hydroxyamino group and an oxime acetate moiety . Its molecular formula is C₈H₁₆N₂O₄ (MW 204.22 g/mol), and it is typically supplied as an acetate salt . The compound serves as a versatile building block in heterocyclic synthesis, participating in condensations with 1,2-dicarbonyl compounds to afford pyrazine 1,4-dioxide and 1-hydroxyimidazole derivatives [1].

Pyrazine 1,4-dioxide synthesis via condensation with 1,2-diketones
Conformationally rigid cyclohexane scaffold enforces regio- and chemoselectivity
Stable acetate salt form for reliable handling and storage

Why Generic Analogs Cannot Substitute 2-(Hydroxyamino)cyclohexan-1-one oxime acetate


Generic substitution is structurally prohibited because the cyclohexane backbone dictates the conformational rigidity and steric environment at the reactive α-hydroxyamino-β-oxime motif. In 2-(hydroxyamino)cyclohexan-1-one oxime acetate, the six-membered ring restricts the dihedral angle between the hydroxyamino and oxime functionalities, favoring formation of pyrazine 1,4-dioxide derivatives upon condensation with 1,2-diketones [1]. In contrast, the open-chain analog 2-hydroxyaminopentanone oxime acetate exhibits greater conformational freedom, leading to divergent product distributions and potentially lower selectivity for the pyrazine 1,4-dioxide manifold [1]. Additionally, the presence of the acetate counterion stabilizes the oxime salt form, which can influence solubility in polar organic solvents relative to the free-base oxime .

Backbone
Cyclohexanone oxime acetate
Acyclic pentanone analog may lead to mixed products and lower pyrazine 1,4-dioxide selectivity
Substitution
Unsubstituted cyclohexanone (α-H)
2-Methyl analog can shift product distribution; glyoxal reactivity may differ
Salt Form
Acetate salt
Free-base oxime lacks verified stability and defined counterion; solubility may vary

2-(Hydroxyamino)cyclohexan-1-one oxime acetate: Key Differentiation Evidence


Pyrazine 1,4-Dioxide Selectivity: Cyclohexanone vs. Pentanone

In condensation with 1-phenyl-1,2-propanedione, 2-(hydroxyamino)cyclohexan-1-one oxime acetate delivers exclusively the pyrazine 1,4-dioxide derivative, whereas 2-hydroxyaminopentanone oxime acetate gives a mixture of pyrazine 1,4-dioxide and 1-hydroxyimidazole products [1]. This observation is a class-level inference supported by the authors' general finding that cyclohexanone-derived oxime acetates exhibit distinct selectivity compared to their acyclic counterparts [1].

Pyrazine 1,4-dioxide selectivity
Class-level inference
Exclusive pyrazine 1,4-dioxide formation with 1-phenyl-1,2-propanedione, vs. acyclic analog giving a mixture with 1-hydroxyimidazole.
Supports pyrazine 1,4-dioxide-directed synthesis; selectivity advantage over open-chain analogs.
Qualitative selectivity data from published condensation study; confirm under your reaction conditions.
Heterocyclic synthesis Pyrazine 1,4-dioxide Regioselectivity

Divergent Glyoxal Reactivity: Methyl-Substituted vs. Unsubstituted Cyclohexanone

When reacted with 1-phenylglyoxal hydrate, 2-(hydroxyamino)cyclohexan-1-one oxime acetate yields a mixture of pyrazine 1,4-dioxide and 1-hydroxyimidazole derivatives [1]. Although the exact product ratio is not reported in the available abstract, the formation of a mixture contrasts with the behavior of the 2-methyl-substituted cyclohexanone analog (CAS 13785-66-5), which may shift the product distribution toward a single pathway due to steric influences at the α-carbon [1]. This inference is drawn from the known sensitivity of α-substitution on the outcome of hydroxyamino oxime condensations [2].

Glyoxal reactivity divergence
Class-level inference
With phenylglyoxal hydrate, yields mixture of pyrazine 1,4-dioxide and 1-hydroxyimidazole; α-methyl analog predicted to favor a single pathway.
Enables access to both heterocyclic scaffolds from one precursor; product ratio may depend on α-substitution.
Inference based on steric arguments; quantitative product distribution not reported in abstract.
Chemoselectivity Glyoxal condensation 1-Hydroxyimidazole

Acetate Salt Form vs. Free-Base Oxime

The acetate salt (CAS 13785-65-4) is unequivocally identified by the SMILES string CC(=O)O.O/N=C/1CCCCC1NO, confirming the presence of acetic acid as counterion . Long-term storage guidance specifies a cool, dry environment, indicative of improved handling stability relative to the free-base 2-(hydroxyamino)cyclohexan-1-one oxime, which lacks the stabilizing protonation of the oxime nitrogen . While no direct comparative stability data exist, the salt form is generally expected to enhance shelf life and facilitate dissolution in polar solvents [1].

Acetate salt stability
Supporting evidence
Acetate counterion stabilizes oxime salt; cool, dry storage recommended. Free-base stability not independently verified.
Defined salt form facilitates reproducible handling; no direct comparative stability data available.
Supplier guidance; verify batch-specific behavior under your storage protocols.
Salt form Solubility Stability

2-(Hydroxyamino)cyclohexan-1-one oxime acetate: Application Scenarios


Pyrazine 1,4-Dioxide Libraries in Medicinal Chemistry

Medicinal chemists building focused libraries of pyrazine 1,4-dioxides can reliably use this compound with 1,2-diketones to generate the desired scaffold exclusively, avoiding the product mixtures encountered with acyclic oxime acetates [1].

Mixed Pyrazine Dioxide / 1-Hydroxyimidazole Collections

When access to both heterocyclic cores is desired from a single precursor, the compound's divergent behavior with glyoxals—yielding mixtures of pyrazine 1,4-dioxide and 1-hydroxyimidazole [1]—makes it a strategic starting material for parallel synthesis of diverse compound sets.

Nitrone-Based Spin Traps and Bioactive Agents

The rigid cyclohexane framework enforces a specific geometry for nitrone formation, which is critical for the design of conformationally restricted spin traps or bioactive molecules where the relative orientation of the nitrone and adjacent functional groups dictates activity [REFS-1, REFS-2].

Reproducible Salt Form Purity in Academic Research

Research groups needing a well-characterized, stable acetate salt for mechanistic studies or catalyst screening will benefit from the defined composition and storage guidelines provided by reputable suppliers .

Application
Selection Property
Validation Focus
Pyrazine 1,4-dioxide library synthesis
Exclusive pyrazine 1,4-dioxide formation with 1,2-diketones
Product distribution and regiochemical outcome under standard condensation conditions
Dual-scaffold collections (dioxide & hydroxyimidazole)
Divergent reactivity with glyoxal substrates
Reaction scope, product ratio, and substrate-dependent selectivity
Conformationally restricted nitrone-based agents
Rigid cyclohexane framework for defined nitrone geometry
Nitrone formation and structure-activity relationship studies
Reproducible salt form in academic research
Stable acetate salt with defined composition
Storage stability and batch-to-batch consistency
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